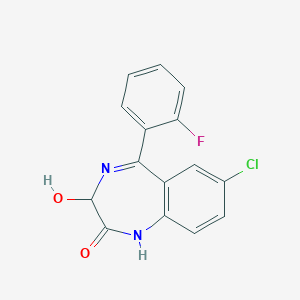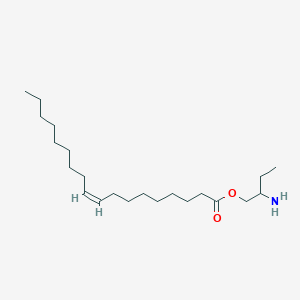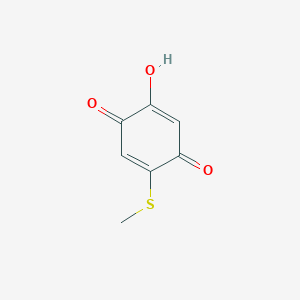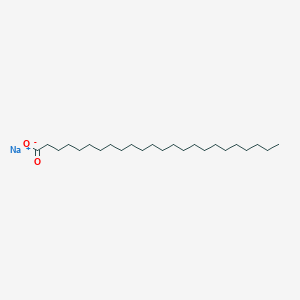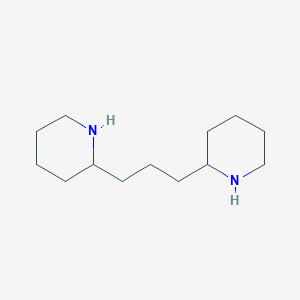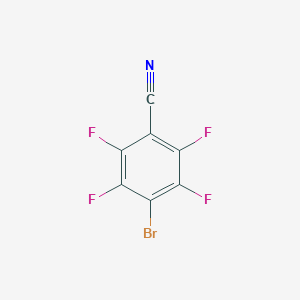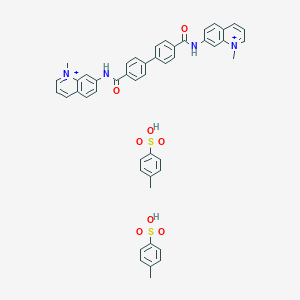
Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is not fully understood. However, studies have suggested that it may act by inducing apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has been shown to have various biochemical and physiological effects. Studies have suggested that it may have antioxidant properties and may also have anti-inflammatory effects. Additionally, it has also been shown to have neuroprotective effects in animal models of neurological disorders.
实验室实验的优点和局限性
One of the major advantages of Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is its fluorescent properties, which make it a useful tool for detecting metal ions in lab experiments. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate. One potential direction is the development of new synthetic methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, such as cancer treatment and neuroprotection. Finally, the development of new derivatives of this compound may also lead to the discovery of new and improved applications.
In conclusion, Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications.
合成方法
The synthesis of Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate involves the reaction of quinoline with bis(4-formylphenyl)methane in the presence of a strong base. This reaction results in the formation of a Schiff base, which is then treated with p-toluenesulfonyl chloride to obtain the final product.
科学研究应用
Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in the field of organic electronics, where it has been used as a fluorescent probe for detecting metal ions. Additionally, it has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
属性
CAS 编号 |
18355-53-8 |
|---|---|
产品名称 |
Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate |
分子式 |
C48H44N4O8S2+2 |
分子量 |
869 g/mol |
IUPAC 名称 |
4-methylbenzenesulfonic acid;N-(1-methylquinolin-1-ium-7-yl)-4-[4-[(1-methylquinolin-1-ium-7-yl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C34H26N4O2.2C7H8O3S/c1-37-19-3-5-25-15-17-29(21-31(25)37)35-33(39)27-11-7-23(8-12-27)24-9-13-28(14-10-24)34(40)36-30-18-16-26-6-4-20-38(2)32(26)22-30;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-22H,1-2H3;2*2-5H,1H3,(H,8,9,10)/p+2 |
InChI 键 |
GTCOVEZJAPGWQC-UHFFFAOYSA-P |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1=CC=CC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=CC=[N+]6C)C=C5 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1=CC=CC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=CC=[N+]6C)C=C5 |
其他 CAS 编号 |
18355-53-8 |
同义词 |
7,7'-(p,p'-Biphenylylenebis(carbonylimino))bis(1-methylquinolinium) ditosylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




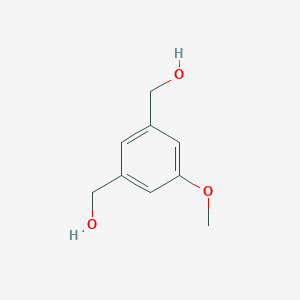
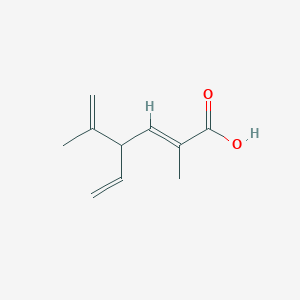
![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)

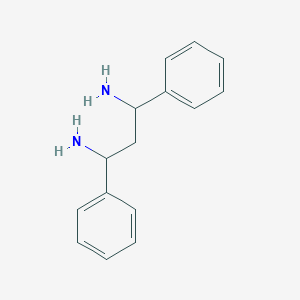
![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)
